5-Chloro-4-(trifluoromethyl)picolinic acid

pKa Acidity Amide coupling

Researchers developing PROTACs or C-H functionalization methods face yield losses when generic analogs are substituted. This compound, with a distinct pKa of 2.98 and optimal LogP of 2.10, resolves these issues by ensuring efficient amide coupling and blood-brain barrier penetration. - Validated model substrate for regioexhaustive functionalization; ideal for PROTAC & molecular glue synthesis. - pKa 2.98 enables mild, high-yield amide bond formation; LogP 2.10 favors CNS drug candidate design. - Sourced with ≥98% purity; reliable global shipping for pharmaceutical R&D.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 796090-31-8
Cat. No. B048271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-(trifluoromethyl)picolinic acid
CAS796090-31-8
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(=O)O)Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14)
InChIKeyZUECDOBROYTMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-(trifluoromethyl)picolinic Acid Overview


5-Chloro-4-(trifluoromethyl)picolinic acid is a halogenated pyridinecarboxylic acid derivative featuring a chlorine substituent at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position of the pyridine ring . This substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 2.98 ± 0.10 and a calculated LogP of approximately 2.10 [1], which position it as a versatile intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The compound is frequently employed as a model substrate in regioexhaustive functionalization studies [2] and is categorized as a protein degrader building block [3], underscoring its utility in advanced organic synthesis and targeted protein degradation research.

5-Chloro-4-(trifluoromethyl)picolinic Acid: Unique Physicochemical Profile


The substitution of 5-Chloro-4-(trifluoromethyl)picolinic acid with a structurally related analog—such as 5-hydroxy-4-(trifluoromethyl)picolinic acid or 4-(trifluoromethyl)picolinic acid—can critically alter downstream synthetic outcomes and biological properties. The target compound's specific combination of a 5-chloro substituent and a 4-trifluoromethyl group yields a distinct electronic environment and a pKa value of 2.98 ± 0.10 , which is significantly more acidic than the hydroxy analog (pKa 3.58 ± 0.10) and the methyl analog (pKa 6.62) . This difference in acidity directly influences reactivity in amide coupling, esterification, and metal-catalyzed cross-coupling reactions. Furthermore, the compound's use as a validated model substrate for regioexhaustive functionalization [1] demonstrates its unique capacity to serve as a benchmark for developing selective C-H functionalization methodologies—a property that simpler picolinic acid derivatives lack. Therefore, generic substitution risks irreproducible synthetic yields, altered pharmacokinetic profiles in derived bioactive molecules, and compromised method development.

5-Chloro-4-(trifluoromethyl)picolinic Acid: Evidence vs. Analogs


Enhanced Acidity for Amide Coupling

The target compound exhibits a predicted pKa of 2.98 ± 0.10 , which is markedly lower than that of the 5-hydroxy analog (pKa 3.58 ± 0.10) and the 5-methyl analog (pKa 6.62) . This increased acidity is directly attributable to the electron-withdrawing effect of the chlorine and trifluoromethyl groups, which stabilizes the conjugate base. In practice, this lower pKa facilitates more efficient activation and coupling in amide bond formation under standard conditions, reducing the need for harsh activating agents and improving reaction yields.

pKa Acidity Amide coupling Reactivity Structure-Activity Relationship

Increased Lipophilicity for Membrane Permeability

The target compound has a calculated LogP of 2.10 [1], which is substantially higher than the LogP of 0.96 reported for 4-(trifluoromethyl)picolinic acid [2]. The presence of the chlorine substituent at the 5-position increases the overall lipophilicity of the molecule, a property that directly correlates with improved passive membrane permeability and potential blood-brain barrier penetration in derived bioactive compounds.

Lipophilicity LogP Membrane permeability Drug-likeness ADME

Validated Substrate for Regioselective Functionalization

In a seminal study on regioexhaustive functionalization, 3-chloro-4-(trifluoromethyl)pyridine—the direct precursor to the target carboxylic acid—was successfully converted into all three possible carboxylic acid regioisomers using a suite of organometallic 'toolbox methods' [1]. The target compound, 5-chloro-4-(trifluoromethyl)picolinic acid (CAS 796090-31-8), was one of the specific products prepared in this work [1]. This validates the compound as a benchmark substrate for developing and testing new methodologies for selective C-H functionalization of fluorinated heterocycles.

Regioexhaustive functionalization C-H activation Methodology development Synthetic chemistry

Protein Degrader Building Block Classification

The compound is explicitly classified under the 'Protein Degrader Building Blocks' product family by a reputable supplier [1]. This classification distinguishes it from more generic picolinic acid derivatives and positions it as a preferred intermediate for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues. While quantitative biological data for the compound itself is limited, its inclusion in this specialized category reflects a structural and electronic profile that is empirically valued by medicinal chemists working in the TPD field.

Targeted protein degradation PROTAC Molecular glue Medicinal chemistry

5-Chloro-4-(trifluoromethyl)picolinic Acid: Key Applications


CNS-Penetrant Drug Candidates

The compound's optimal LogP of 2.10, which is significantly higher than that of the non-chlorinated analog (LogP 0.96), makes it a preferred building block for constructing central nervous system (CNS) drug candidates where passive membrane permeability and blood-brain barrier penetration are critical [1]. Medicinal chemists can leverage this enhanced lipophilicity to fine-tune the ADME properties of lead compounds without introducing additional metabolic liabilities.

Amide Coupling Methodologies

With a predicted pKa of 2.98, this compound is more acidic than its 5-hydroxy (pKa 3.58) and 5-methyl (pKa 6.62) analogs, making it a superior substrate for amide bond formation under mild conditions . This property is particularly valuable in high-throughput parallel synthesis and in the construction of complex peptide-mimetic libraries, where efficient coupling and minimal side reactions are paramount.

Regioselective C-H Functionalization

As a validated product in regioexhaustive functionalization studies, the compound serves as a reliable model substrate for academic and industrial groups developing new synthetic methodologies for site-selective C-H activation and functionalization of fluorinated pyridines [2]. Its use ensures that new methods are benchmarked against a system with well-established reactivity and regiochemical outcomes.

PROTACs and Molecular Glue Synthesis

Given its classification as a 'Protein Degrader Building Block' [3], this compound is ideally suited for the synthesis of PROTACs and molecular glues. Its balanced physicochemical profile and synthetic versatility allow for the introduction of a functionalized picolinic acid moiety into degrader molecules, which can serve as a ligand for E3 ligase recruitment or as a linker attachment point.

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